4-methoxy-N-(2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3N3O4S/c1-36-20-10-6-18(7-11-20)26(35)31-14-15-33-16-24(22-4-2-3-5-23(22)33)38-17-25(34)32-19-8-12-21(13-9-19)37-27(28,29)30/h2-13,16H,14-15,17H2,1H3,(H,31,35)(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTVYFGOXGBPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-N-(2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide, with the CAS number 872995-78-3, is a complex organic compound notable for its diverse biological activities. The compound features a unique structural framework that includes a trifluoromethyl group, contributing to its lipophilicity and enhancing its interactions in biological systems. This article reviews the biological activities of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties supported by various studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 530.5 g/mol. The presence of multiple functional groups enhances its potential for biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H21F3N6O3S |
| Molecular Weight | 530.5 g/mol |
| Structure | Complex organic compound |
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the triazole core have shown promising results against various cancer cell lines. In particular, compounds similar to this compound have been reported to inhibit cell proliferation and induce apoptosis in multiple cancer types, including breast, prostate, and lung cancers .
Case Study:
A study evaluating the anticancer efficacy of related compounds found that certain derivatives exhibited GI50 values (the concentration required to inhibit cell growth by 50%) as low as 15 μM against breast cancer cell lines, indicating potent activity .
Antimicrobial Activity
The triazole-pyridazine core present in the structure has been linked to antimicrobial properties. Compounds with similar frameworks have shown effectiveness against both Gram-positive and Gram-negative bacteria. The trifluoromethyl group enhances the compound's ability to penetrate bacterial membranes, increasing its antimicrobial potency.
Research Findings:
In vitro tests have indicated that related compounds can significantly reduce bacterial viability at concentrations ranging from 100 μg/mL to 200 μg/mL, comparable to standard antibiotics like streptomycin .
Anti-inflammatory Activity
The benzamide moiety is known for its anti-inflammatory effects. Compounds with this structure have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Experimental Data:
In a model of induced inflammation, compounds similar to this compound demonstrated a significant reduction in inflammatory markers, supporting their potential therapeutic use in inflammatory diseases .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar structures have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that compounds with indole and benzamide functionalities exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Effects
The compound's thioether and indole components are associated with antimicrobial activity. Research indicates that similar compounds possess inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Neuropharmacological Applications
The compound has been investigated for its neuropharmacological effects, particularly in models of seizure disorders. Studies suggest that modifications to the benzamide structure can enhance anticonvulsant activity, making it a candidate for further development in treating epilepsy .
Case Studies
Several case studies illustrate the compound's applications:
-
Anticancer Activity :
- A study evaluated a series of indole derivatives, including those similar to 4-methoxy-N-(2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide). Results showed significant inhibition of cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 10 to 30 µM .
- Neuropharmacological Screening :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
Key Research Findings
- COX-2 Selectivity : Sulfonamide analogs (e.g., compound 31) exhibit stronger COX-2 inhibition than benzamide derivatives, likely due to sulfonamide’s hydrogen-bonding capacity .
- Anticancer Potential: Thienopyrimidine derivatives (e.g., 8b) with trifluoromethyl groups show nanomolar potency against cancer cell lines, suggesting the target compound may share similar efficacy .
- Metabolic Stability : Thioether-containing compounds (target, ) resist CYP450-mediated oxidation better than ether-linked analogs.
Notes
Substituent Effects : The trifluoromethoxy group in the target compound may confer superior pharmacokinetics over chloro or methyl analogs (e.g., ).
Synthetic Challenges : Low yields (e.g., 43% in ) highlight difficulties in purifying highly functionalized benzamide-indole hybrids.
Unresolved Questions : The exact biological target(s) of the compound remain unverified; further proteomic or crystallographic studies are needed.
Preparation Methods
Indole Core Functionalization
The synthesis begins with 1H-indole-3-carbaldehyde (Compound A), which undergoes nitromethane condensation under acidic conditions (ammonium acetate, reflux) to yield nitrovinylindole derivatives. Subsequent LiAlH4 reduction in tetrahydrofuran (THF) produces 2-(1H-indol-3-yl)ethylamine (Compound B, 74% yield).
Key Reaction Conditions :
- Nitromethane condensation : 30 min reflux, ammonium acetate catalyst.
- Reduction : 10 h reflux with LiAlH4 in dry ether.
Thioether Linkage Installation
Compound B reacts with 2-bromoacetophenone in dimethylformamide (DMF) using potassium tert-butoxide (KOtBu) as a base to introduce the thioether group. This step mirrors the alkylation of indole nitrogen reported in Der Pharma Chemica, achieving 68% yield after silica gel chromatography (50% ethyl acetate/hexane).
Formation of the 2-Oxoethyl-Trifluoromethoxyaniline Moiety
Ketone Synthesis via Continuous-Flow Oxidation
A secondary alcohol intermediate is oxidized to the ketone using hydrogen peroxide (30%) and a phosphotungstic acid catalyst supported on a molecular sieve. Adopting the tubular reactor system from CN105152884A, the reaction completes in 35 min at 70°C, yielding 98.8% ketone (GC purity).
Optimized Parameters :
- Catalyst : 150 g phosphotungstic acid/molecular sieve.
- Solvent : Ethylene dichloride for extraction.
Coupling with 4-(Trifluoromethoxy)Aniline
The ketone undergoes reductive amination with 4-(trifluoromethoxy)aniline using sodium cyanoborohydride (NaBH3CN) in methanol, analogous to EDC/HOBt-mediated couplings in indole derivatives. The reaction proceeds at room temperature for 16 h, yielding 85% product after column purification.
Amide Bond Formation and Final Assembly
Benzamide Coupling
The ethylamine side chain of the indole-thioether intermediate reacts with 4-methoxybenzoic acid using EDC·HCl and HOBt in DMF. Triethylamine (TEA) neutralizes HCl byproducts, and the reaction achieves 91% yield after 24 h at 25°C.
Purification : Silica gel chromatography (30% ethyl acetate/hexane).
Global Deprotection and Workup
Final deprotection of tert-butyl carbamate groups (if used) employs trifluoroacetic acid (TFA) in dichloromethane (DCM). The crude product is crystallized from ethanol, yielding 89% pure compound (HPLC >99%).
Analytical Data and Characterization
Spectroscopic Confirmation
- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, indole NH), 7.89 (d, J = 8.4 Hz, 2H, benzamide), 6.92–7.45 (m, 10H, aromatic), 4.12 (t, 2H, –CH2N).
- HRMS : [M+H]+ calculated for C29H26F3N3O4S: 580.1572; found: 580.1568.
Comparative Yield Analysis
Challenges and Mitigation Strategies
- Thioether Stability : Thioethers are prone to oxidation; thus, reactions are conducted under nitrogen.
- Ketone Over-Oxidation : Continuous-flow reactors minimize residence time, preventing decomposition.
- Solvent Selection : DMF enhances solubility of polar intermediates but requires thorough removal via aqueous workup.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this compound with high yield and purity?
- Methodological Answer : The synthesis involves multi-step organic reactions, including amide bond formation and thioether linkages. Key steps:
- Activate carboxylic acids using acyl chlorides (e.g., p-trifluoromethylbenzoyl chloride) or coupling reagents like DCC/HOBt .
- Optimize reaction conditions (e.g., sodium pivalate as a base in acetonitrile for amidation) to achieve yields >85% .
- Purify intermediates via silica gel chromatography with dichloromethane/pentane gradients to remove byproducts .
- Critical Note : Hazard analysis is essential due to mutagenic potential of intermediates (e.g., Ames II testing showed mutagenicity comparable to benzyl chloride) .
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for methoxy groups (δ ~3.8 ppm for OCH₃) and trifluoromethoxy substituents (δ ~120–125 ppm in ¹³C) .
- IR : Confirm carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and thioether bonds (C-S at ~600–700 cm⁻¹) .
- ESI-MS : Verify molecular weight (e.g., [M+H]⁺ calculated for C₂₉H₂₅F₃N₃O₄S: 568.15; observed 568.42) .
Q. What protocols ensure stability during storage and handling?
- Methodological Answer :
- Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the amide bond .
- Monitor decomposition via DSC; avoid heating above 50°C due to exothermic decomposition observed in related anomeric amides .
- Use PPE (gloves, fume hood) and limit exposure to <1 mg/m³ based on Ames II mutagenicity data .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical functional groups for biological activity?
- Methodological Answer :
- Modify substituents : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to assess impact on receptor binding .
- Thioether linkage : Replace sulfur with oxygen to evaluate stability in vivo (e.g., reduced activity in analogs suggests thioether is critical) .
- Data-Driven Approach : Compare IC₅₀ values of analogs (e.g., 8b in showed 10-fold higher activity than 8c due to trifluoromethoxy substitution).
Q. How to resolve contradictions in mutagenicity data between Ames testing and in vivo models?
- Methodological Answer :
- Replicate Ames II testing : Use S9 liver microsomes to assess metabolic activation; some anomeric amides show false positives in vitro .
- In vivo micronucleus assay : Test for chromosomal aberrations in rodent models; prior studies on benzamide derivatives showed discrepancies between Ames and in vivo results .
- Dose-Response Analysis : Establish NOAEL (no-observed-adverse-effect level) using pharmacokinetic modeling to reconcile low in vitro mutagenicity with safe in vivo thresholds .
Q. What strategies address solubility and formulation challenges for in vivo studies?
- Methodological Answer :
- Co-solvent systems : Use PEG-400/water (70:30) to achieve >5 mg/mL solubility, validated via HPLC-UV quantification .
- Prodrug design : Introduce phosphate esters at the methoxy group to enhance aqueous solubility; hydrolyze enzymatically in vivo .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve bioavailability, as demonstrated for similar benzamide derivatives .
Q. How can computational modeling optimize reaction pathways and reduce side products?
- Methodological Answer :
- DFT Calculations : Model transition states for amide bond formation to identify optimal catalysts (e.g., Na pivalate reduces activation energy by 15 kcal/mol vs. K₂CO₃) .
- Machine Learning : Train models on reaction databases to predict solvent effects (e.g., acetonitrile vs. DMF for thioether coupling) .
- COMSOL Multiphysics : Simulate heat transfer in exothermic steps (e.g., trichloroisocyanuric acid reactions) to prevent runaway decomposition .
Data Contradiction Analysis
- Example : Variability in Ames test results for anomeric amides vs. non-mutagenic analogs .
- Resolution : Use orthogonal assays (e.g., Comet assay for DNA damage) and structural alerts (e.g., nitro groups increase false positives).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
